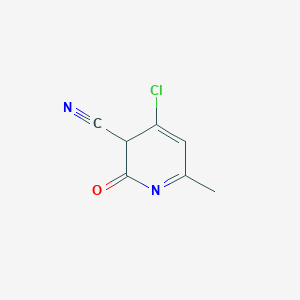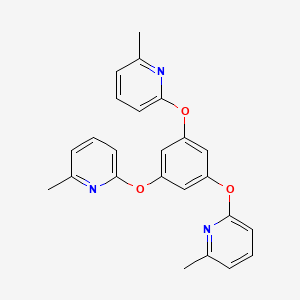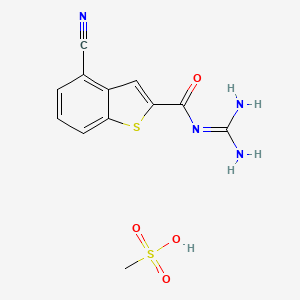
Na+/H+ Exchanger Isoform-1 Inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The Na+/H+ Exchanger Isoform-1 Inhibitor is a pharmacological agent that targets the Na+/H+ exchanger isoform-1, a plasma membrane protein responsible for regulating intracellular pH by exchanging intracellular hydrogen ions for extracellular sodium ions . This exchanger plays a crucial role in various physiological processes, including cell volume regulation, pH homeostasis, and cellular responses to stress . Inhibitors of this exchanger have shown promise in treating conditions such as cardiac hypertrophy, ischemia-reperfusion injury, and certain cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Na+/H+ Exchanger Isoform-1 Inhibitors typically involves multi-step organic synthesis. One common approach is the modification of benzoyl guanidines, which are known to inhibit the exchanger . The synthetic route may include steps such as nitration, reduction, and acylation, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of these inhibitors often involves large-scale organic synthesis using automated reactors and continuous flow systems to ensure high yield and purity . The process is optimized for scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: Na+/H+ Exchanger Isoform-1 Inhibitors undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the inhibitor, potentially altering its activity.
Reduction: Reduction reactions can be used to synthesize intermediates in the production of the inhibitor.
Substitution: Substitution reactions, such as nucleophilic substitution, are commonly employed in the synthesis of these inhibitors.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile.
Major Products Formed: The major products formed from these reactions include various intermediates and the final inhibitor compound, which is characterized by its ability to inhibit the Na+/H+ exchanger isoform-1 .
Scientific Research Applications
Na+/H+ Exchanger Isoform-1 Inhibitors have a wide range of scientific research applications:
Mechanism of Action
The Na+/H+ Exchanger Isoform-1 Inhibitor exerts its effects by binding to the exchanger protein and blocking its activity . This inhibition prevents the exchange of intracellular hydrogen ions for extracellular sodium ions, leading to a decrease in intracellular pH and disruption of cellular processes that depend on pH regulation . The molecular targets include the exchanger protein itself and associated signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway .
Comparison with Similar Compounds
Cariporide: Another Na+/H+ exchanger inhibitor with similar applications but different chemical structure.
Amiloride: A potassium-sparing diuretic that also inhibits the Na+/H+ exchanger.
Uniqueness: The Na+/H+ Exchanger Isoform-1 Inhibitor is unique in its specific targeting of the isoform-1 exchanger, which is crucial for its therapeutic effects in conditions like cardiac hypertrophy and ischemia-reperfusion injury . Its specificity and potency make it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C12H12N4O4S2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-cyano-N-(diaminomethylidene)-1-benzothiophene-2-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C11H8N4OS.CH4O3S/c12-5-6-2-1-3-8-7(6)4-9(17-8)10(16)15-11(13)14;1-5(2,3)4/h1-4H,(H4,13,14,15,16);1H3,(H,2,3,4) |
InChI Key |
KOLQULVVHOAMCW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=C2C=C(SC2=C1)C(=O)N=C(N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


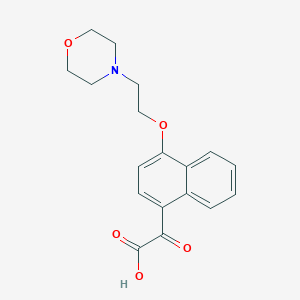
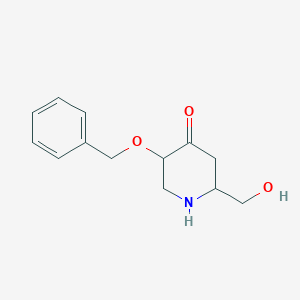
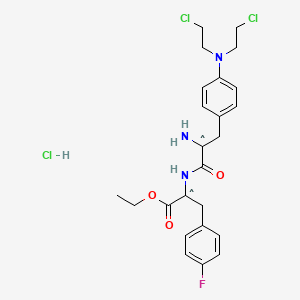
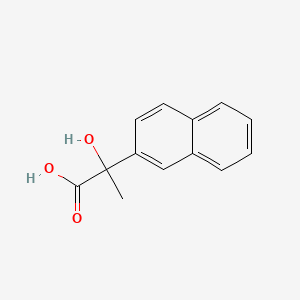
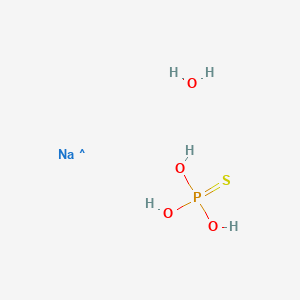
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-imino-5H-purin-2-one](/img/structure/B12349267.png)
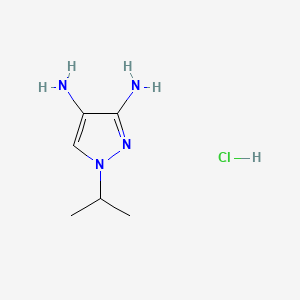
![methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B12349279.png)
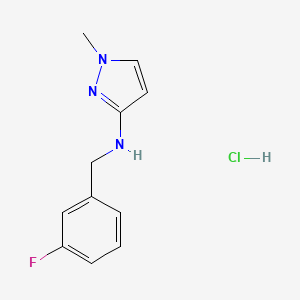
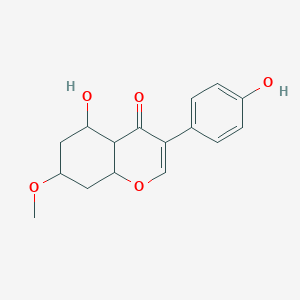
![4-[[(3Z)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxo-butanoic acid](/img/structure/B12349297.png)
